2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

This 2-thia-5-azabicyclo[2.2.1]heptane scaffold delivers superior CNS drug-like properties (TPSA 41.6 Ų, XLogP 2.8) vs. pyrazine-2-carbonyl analogs approaching BBB permeation limits. The zero-rotatable-bond core reduces entropic binding penalties by 0.7–3.2 kcal/mol—critical for fragment efficiency. With four H-bond acceptors vs. two for the parent scaffold, it uniquely extends kinase hinge/orthosteric interaction space. Predictable morpholine metabolism (CYP α-oxidation) streamlines ADME-Tox cascades. Do not substitute with generic thia-azabicyclo analogs—this 4-morpholinophenyl appendage delivers a distinct TPSA/logP profile essential for reproducible CNS screening data.

Molecular Formula C16H20N2O2S
Molecular Weight 304.41
CAS No. 2034608-75-6
Cat. No. B2922069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone
CAS2034608-75-6
Molecular FormulaC16H20N2O2S
Molecular Weight304.41
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4
InChIInChI=1S/C16H20N2O2S/c19-16(18-10-15-9-14(18)11-21-15)12-1-3-13(4-2-12)17-5-7-20-8-6-17/h1-4,14-15H,5-11H2
InChIKeySDUFEOGNLWDERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone (CAS 2034608-75-6): Physicochemical Identity & Scaffold Classification for Procurement Evaluation


2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone (CAS 2034608-75-6) is a synthetic bicyclic heterocycle that combines a 2-thia-5-azabicyclo[2.2.1]heptane core with a 4-morpholinophenyl methanone substituent. Its molecular formula is C₁₆H₂₀N₂O₂S and its molecular weight is 304.41 g/mol . The compound belongs to the broader class of thia-azabicyclo[2.2.1]heptane scaffolds, which are employed as rigid, three-dimensional building blocks in medicinal chemistry for kinase inhibitor discovery, antibacterial quinolone optimization, and CNS-targeted ligand design .

Why Generic 2-Thia-5-azabicyclo[2.2.1]heptane Analogs Cannot Replace CAS 2034608-75-6 in Structure-Activity Campaigns


Although numerous 2-thia-5-azabicyclo[2.2.1]heptane derivatives are commercially offered, substituting one analog for another within a structure-activity relationship (SAR) series introduces uncontrolled changes to key physicochemical determinants such as lipophilicity, hydrogen-bonding capacity, polar surface area, and metabolic soft-spot presentation . The 4-morpholinophenyl methanone appendage present on CAS 2034608-75-6 combines a morpholine oxygen (a hydrogen-bond acceptor) with a relatively large aromatic surface, conferring a distinct TPSA and XLogP profile that differs from common comparators bearing smaller heteroaromatic (e.g., pyridine, pyrazine) or aliphatic acyl groups . These differences directly impact aqueous solubility, permeability, and cytochrome P450-mediated metabolism; therefore, procurement decisions that treat members of this scaffold family as interchangeable risk introducing irreproducible biological data.

Quantitative Differentiation of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone from Closest Structural Analogs


Differentiation by Predicted Lipophilicity (XLogP3) Versus 5-(Pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Predicted octanol-water partition coefficient (XLogP3) for the target compound was computed as 2.8, versus 1.4 for the comparator 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane . The 1.4 log-unit increase corresponds to an approximately 25-fold higher theoretical partition into octanol, indicating greater membrane permeability potential but also potentially lower aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Differentiation by Topological Polar Surface Area (TPSA) Versus 5-(Pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

The topological polar surface area (TPSA) of the target compound is predicted to be 41.6 Ų, compared to 55.1 Ų for the pyrazine-2-carbonyl analog 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane . The lower TPSA of the target compound suggests superior passive blood-brain barrier penetration potential, as compounds with TPSA < 60-70 Ų are generally considered CNS-permeable .

Polar surface area Oral absorption Blood-brain barrier penetration

Differentiation by Hydrogen-Bond Acceptor Count Versus Core Scaffold (2-Thia-5-azabicyclo[2.2.1]heptane)

The target compound possesses four hydrogen-bond acceptors (two carbonyl oxygens, one morpholine oxygen, one thia-aza bridge nitrogen), compared to two acceptors for the unsubstituted core scaffold 2-thia-5-azabicyclo[2.2.1]heptane . The morpholine oxygen and the carbonyl group introduce additional H-bond acceptor capacity that can form key interactions with kinase hinge regions or receptor binding pockets.

Hydrogen bonding Solubility Target engagement

Differentiation by Metabolic Stability Potential Versus Morpholine-Free Analogs

The morpholine moiety in the target compound is subject to well-characterized oxidative metabolism: morpholine rings undergo CYP450-mediated α-carbon oxidation to form lactam and lactone metabolites, with subsequent ring-opening degradation pathways . This predictable metabolic route contrasts with the pyridine and pyrazine analogs, where metabolic soft-spots are less predictable and may generate reactive intermediates . For screening cascade design, the known morpholine metabolic fate allows rational planning of metabolite identification studies, whereas heteroaromatic analogs introduce additional metabolic uncertainty.

Metabolic stability Cytochrome P450 Oxidative metabolism

Differentiation by Scaffold Conformational Restriction Versus Flexible-Chain Analogs

The 2-thia-5-azabicyclo[2.2.1]heptane core imposes a rigid, bridged bicyclic geometry with zero rotatable bonds within the scaffold itself, compared to flexible-chain analogs such as N-(2-morpholinoethyl)benzamide derivatives that possess 4-6 rotatable bonds . This conformational restriction reduces the entropic penalty upon target binding: a loss of one internal rotor upon binding contributes approximately 0.7-1.6 kcal/mol to the free energy of binding (roughly 3-15 fold affinity enhancement per frozen rotor) . The target compound thus offers intrinsic affinity advantages over flexible analogs in target engagement assays.

Conformational restriction Entropic penalty Binding affinity

Optimal Application Scenarios for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Screening Cascades

The target compound's predicted TPSA of 41.6 Ų and XLogP3 of 2.8 place it within the established CNS drug-like property space (TPSA < 70 Ų, LogP 1-4) . For screening programs targeting brain-penetrant kinase inhibitors, CAS 2034608-75-6 offers a superior starting point compared to the pyrazine-2-carbonyl analog (TPSA 55.1 Ų), which approaches the upper limit for efficient passive BBB permeation. Procurement for CNS-focused panels should prioritize this compound over more polar heteroaromatic analogs to maximize the likelihood of identifying brain-exposed hits.

Fragment-Based Drug Discovery Requiring Ligand-Efficient Cores

The zero-rotatable-bond bicyclic scaffold imposes strong conformational pre-organization, reducing the entropic penalty upon protein binding by an estimated 0.7-3.2 kcal/mol relative to flexible-chain comparators . This characteristic makes CAS 2034608-75-6 a preferred procurement choice for fragment-based screening or structure-based design workflows, where maximizing ligand efficiency (binding affinity per heavy atom) is a primary decision criterion.

Programs Requiring Predictable In Vitro Metabolic Fate for Metabolite Identification

The morpholine moiety undergoes well-characterized oxidative metabolism (α-carbon oxidation to lactam/lactone) that is extensively documented across species . Programs that require routine metabolite identification or reactive metabolite screening will benefit from this predictable metabolic pathway, avoiding the additional characterization burden associated with less-studied heteroaromatic-substituted analogs. Procurement for ADME-Tox cascade integration should favor this compound when metabolic transparency is valued over maximal metabolic stability.

SAR Expansion of 2-Thia-5-azabicyclo[2.2.1]heptane Library with Enhanced H-Bond Pharmacophore

With four hydrogen-bond acceptors (vs. two for the parent scaffold), the target compound provides a more complex H-bond pharmacophore suitable for exploring interactions with kinase hinge regions, receptor orthosteric sites, or enzyme active-site catalytic residues . For medicinal chemistry teams building focused 2-thia-5-azabicyclo[2.2.1]heptane libraries, this compound uniquely extends the accessible H-bond interaction space, justifying its inclusion as a differentiated library member.

Quote Request

Request a Quote for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.